molecular formula C16H12Cl2N2O B6261595 6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one CAS No. 176523-53-8

6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one

Cat. No.: B6261595
CAS No.: 176523-53-8
M. Wt: 319.2 g/mol
InChI Key: PVFRXEUTOPJQTN-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that contains both chlorine-substituted phenyl groups and a tetrahydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one typically involves the condensation of appropriate chlorophenyl-substituted aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the tetrahydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups such as alkyl, hydroxyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups into the phenyl rings.

Scientific Research Applications

6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.

    Material Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chlorophenyl)-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
  • 6-(2-chlorophenyl)-3-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
  • 6-(2-chlorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-one

Uniqueness

6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is unique due to the presence of two chlorine-substituted phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

176523-53-8

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4-dihydropyrimidin-2-one

InChI

InChI=1S/C16H12Cl2N2O/c17-11-5-7-12(8-6-11)20-10-9-15(19-16(20)21)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,21)

InChI Key

PVFRXEUTOPJQTN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl

Purity

95

Origin of Product

United States

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